molecular formula C18H23N3O3 B6721218 ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate

ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate

Cat. No.: B6721218
M. Wt: 329.4 g/mol
InChI Key: OWWFKBNZGQLWAW-AWEZNQCLSA-N
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Description

Ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a benzimidazole moiety attached to a piperidine ring via a propanoyl linker. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate typically involves the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the propanoyl linker: The benzimidazole is then reacted with a propanoyl chloride in the presence of a base such as triethylamine to form the benzimidazol-1-yl propanoyl intermediate.

    Formation of the piperidine ring: The intermediate is then reacted with a piperidine derivative under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the propanoyl linker can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine or pyridine.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Alcohol derivatives of the propanoyl linker.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

Ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The benzimidazole moiety may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: The compound may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents on the benzimidazole or piperidine rings.

    Benzimidazole derivatives: Compounds that contain the benzimidazole moiety but differ in the linker or additional functional groups.

    Piperidine carboxylates: Compounds that contain the piperidine ring and carboxylate group but differ in the attached moieties.

The uniqueness of this compound lies in its specific combination of the benzimidazole moiety, propanoyl linker, and piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (3S)-1-[3-(benzimidazol-1-yl)propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-2-24-18(23)14-6-5-10-20(12-14)17(22)9-11-21-13-19-15-7-3-4-8-16(15)21/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFKBNZGQLWAW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)C(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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